

A Comprehensive Safety & Handling Guide for 3-(4-Methylphenyl)aniline

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)aniline

Cat. No.: B1586183

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Introduction: A Proactive Approach to Research Chemical Safety

In the landscape of drug discovery and materials science, researchers frequently work with novel compounds for which comprehensive safety data is not yet established. **3-(4-Methylphenyl)aniline** (CAS 6288-33-1), also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is one such chemical. The absence of a formally ratified Material Safety Data Sheet (MSDS) necessitates a proactive, science-led approach to hazard assessment and risk mitigation.

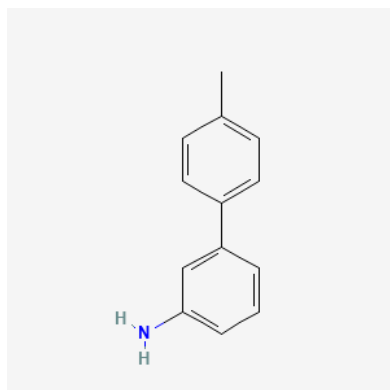
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of **3-(4-Methylphenyl)aniline**. Our methodology involves a critical analysis of the molecule's structural components—the aniline core and the methyl-biphenyl system. By extrapolating data from well-characterized analogous compounds like aniline and p-toluidine, we can construct a reliable, inferred safety profile. This document serves not as a replacement for a formal SDS, but as an essential, in-depth tool for informed risk assessment, empowering researchers to operate with the highest degree of safety and scientific integrity.

Section 1: Chemical Identification

Proper identification is the foundation of chemical safety. The following identifiers are associated with **3-(4-Methylphenyl)aniline**.

Identifier	Value	Source
IUPAC Name	3-(4-methylphenyl)aniline	PubChem[1]
Synonyms	4'-Methyl-[1,1'-biphenyl]-3-amine, (4'-methylbiphenyl-3-yl)amine	PubChem[1]
CAS Number	6288-33-1	PubChem[1]
Molecular Formula	C ₁₃ H ₁₃ N	PubChem[1]
Molecular Weight	183.25 g/mol	PubChem[1]

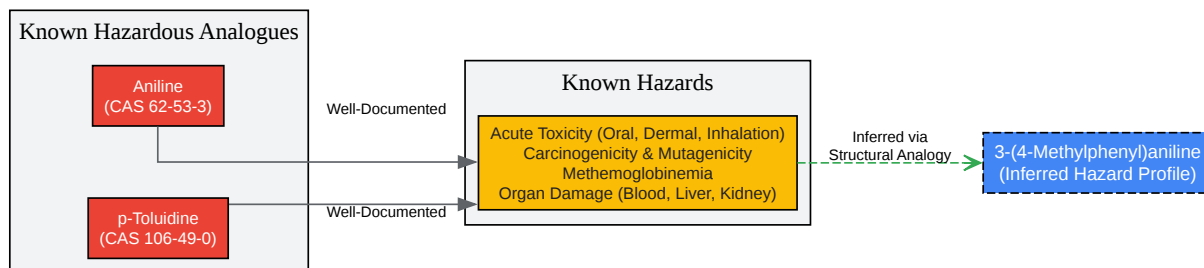
2D Structure

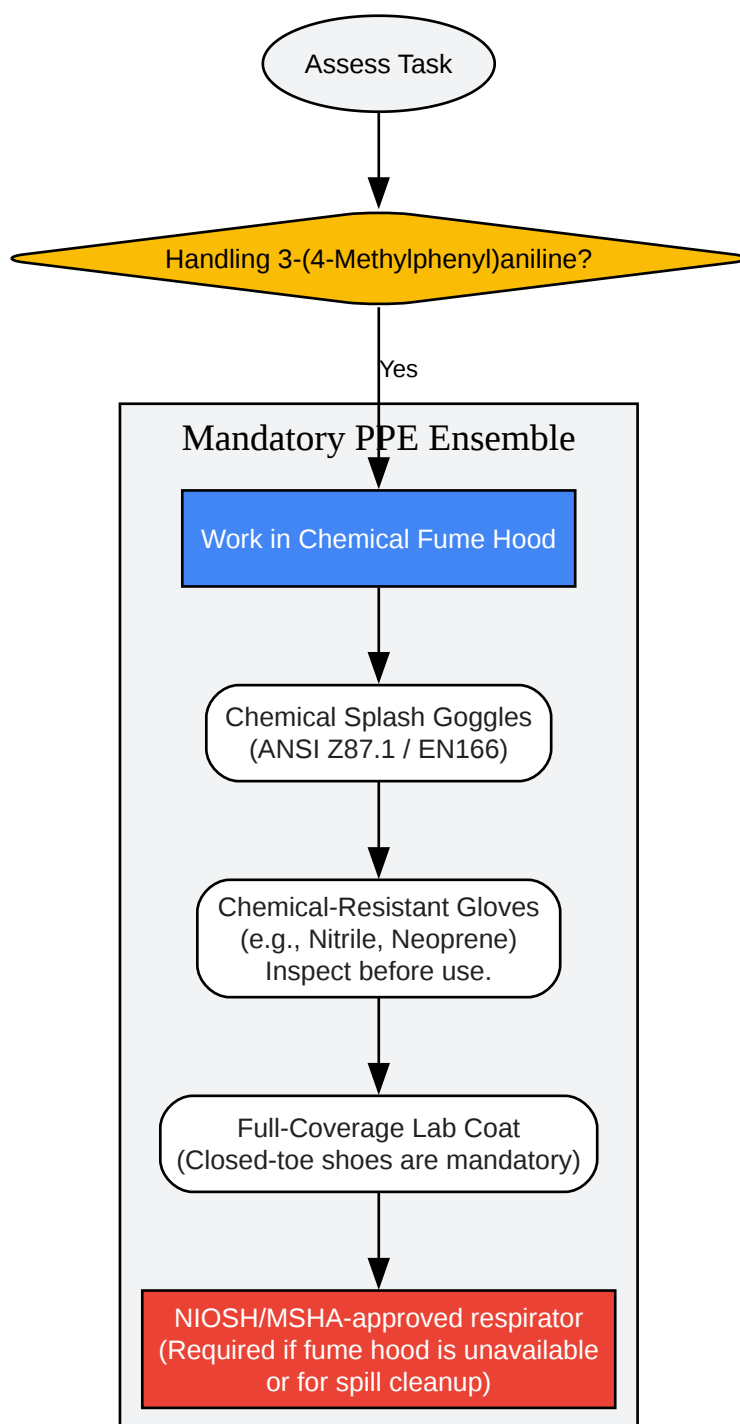


PubChem[1]

Section 2: Hazard Identification & Inferred GHS Classification

Due to the lack of specific toxicological data for **3-(4-Methylphenyl)aniline**, its hazard profile is inferred from its structural analogues, primarily Aniline and p-Toluidine. The aniline moiety is a well-known toxophore associated with acute toxicity, carcinogenicity, and the induction of methemoglobinemia.[2][3] The biphenyl structure may influence its lipophilicity and persistence. Therefore, this compound must be handled as a substance with significant potential health hazards.





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References

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- 2. nj.gov [nj.gov]
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- To cite this document: BenchChem. [A Comprehensive Safety & Handling Guide for 3-(4-Methylphenyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586183#3-4-methylphenyl-aniline-material-safety-data-sheet-msds]

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